Derazantinib Racemate
CAS No.:
Cat. No.: VC4212014
Molecular Formula: C29H29FN4O
Molecular Weight: 468.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H29FN4O |
---|---|
Molecular Weight | 468.6 g/mol |
IUPAC Name | 6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine |
Standard InChI | InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34) |
Standard InChI Key | KPJDVVCDVBFRMU-UHFFFAOYSA-N |
SMILES | COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F |
Canonical SMILES | COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F |
Introduction
Chemical and Structural Profile of Derazantinib Racemate
Molecular Characteristics
Derazantinib Racemate (C29H29FN4O) has a molecular weight of 468.57 g/mol and a predicted density of 1.218 g/cm³ . The racemate comprises equal parts of enantiomers, though the R-enantiomer (CAS 1234356-69-4) is the biologically active form . Its ATP-competitive binding mechanism disrupts FGFR signaling by inhibiting receptor autophosphorylation and downstream pathways, including FRS2α, AKT, and ERK .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C29H29FN4O |
Molecular Weight | 468.57 g/mol |
CAS Number | 2309668-44-6 |
Storage Conditions | -20°C (powder), -80°C (solvent) |
Mechanism of Action and Preclinical Efficacy
FGFR Pathway Inhibition
Derazantinib Racemate exhibits pan-FGFR activity, preferentially targeting FGFR2 with an IC50 of 1.8 nM . In vitro studies using FGFR2-amplified cell lines (e.g., SNU-16) demonstrated dose-dependent inhibition of cell proliferation (IC50: 10–100 nM) and induction of G1 cell cycle arrest . Apoptosis was observed in models with high FGFR2 protein expression, correlating with reduced phosphorylation of FGFR2 and downstream effectors .
In Vivo Antitumor Activity
In xenograft models of FGFR2-driven tumors, Derazantinib Racemate achieved significant tumor growth suppression. For example, NCI-H716 xenografts treated with 50 mg/kg daily showed 70% tumor volume reduction compared to controls . Embryonic studies in avian models revealed skeletal abnormalities (81.3% of embryos) consistent with FGFR inhibition, further validating its target engagement .
Clinical Development and Therapeutic Applications
Phase 1/2 Trials in Intrahepatic Cholangiocarcinoma
A pivotal phase 1/2 study (NCT01752920) enrolled 35 iCCA patients with FGFR2 genetic aberrations, of whom 29 harbored FGFR2 fusions . At a dose of 300 mg daily, 20% achieved partial responses (32–47% tumor reduction), while 57% exhibited stable disease . Median treatment duration was 183 days (95% CI: 166–289), with 54% of patients remaining on therapy beyond 16 weeks .
Table 2: Clinical Outcomes in iCCA Patients
Parameter | Result |
---|---|
Partial Response Rate | 20% (6/30) |
Stable Disease Rate | 57% (17/30) |
Median Treatment Duration | 183 days |
Biomarker-Driven Patient Selection
FGFR2 fusions, present in 13–20% of iCCA cases, serve as the primary biomarker for Derazantinib Racemate eligibility . Next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH) are utilized to identify fusion-positive patients, with NGS detecting 14/17 cases in clinical trials .
Future Directions and Comparative Analysis
Ongoing Clinical Trials
As of April 2025, three clinical trials are evaluating Derazantinib Racemate in FGFR-aberrant malignancies, including phase 2 studies in cholangiocarcinoma (NCT03230318) and gastric adenocarcinoma . These trials aim to validate its efficacy in broader populations and explore combination therapies with chemotherapy or immune checkpoint inhibitors.
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